n-((1h-Pyrazol-3-yl)methyl)-3-nitropyridin-2-amine
Description
"N-((1H-Pyrazol-3-yl)methyl)-3-nitropyridin-2-amine" is a heterocyclic compound featuring a pyridine core substituted with a nitro group at position 3 and an amine group at position 2, which is further functionalized with a pyrazole ring via a methylene linker. This structural motif places it within a class of nitrogen-containing aromatic compounds known for their diverse pharmacological and material science applications. The nitro group at position 3 of the pyridine ring introduces strong electron-withdrawing effects, influencing both reactivity and intermolecular interactions, such as hydrogen bonding and dipole-dipole forces .
The compound’s structural complexity suggests utility in drug discovery, particularly in kinase inhibition or as a building block for supramolecular assemblies.
Properties
Molecular Formula |
C9H9N5O2 |
|---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
3-nitro-N-(1H-pyrazol-5-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C9H9N5O2/c15-14(16)8-2-1-4-10-9(8)11-6-7-3-5-12-13-7/h1-5H,6H2,(H,10,11)(H,12,13) |
InChI Key |
ZOTNZPZDROCMSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)NCC2=CC=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrazol-3-yl)methyl)-3-nitropyridin-2-amine typically involves the reaction of 3-nitropyridin-2-amine with a pyrazole derivative. One common method is the nucleophilic substitution reaction where the pyrazole derivative is reacted with a halogenated pyridine compound under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-((1H-Pyrazol-3-yl)methyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like DMF.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Scientific Research Applications
N-((1H-Pyrazol-3-yl)methyl)-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Comparisons:
Core Modifications: The target compound’s pyridine-pyrazole hybrid differs from the isoquinoline-pyrazole hybrid in , which incorporates a larger aromatic system (isoquinoline) likely enhancing π-π stacking and binding affinity in biological targets. Replacement of pyrazole with triazole (as in ) introduces a third nitrogen atom, altering hydrogen-bonding capacity and metabolic stability. Triazole derivatives often exhibit improved pharmacokinetic profiles .
Nitro Group Positioning: The 3-nitro group on pyridine is conserved across all compounds, suggesting its critical role in electronic modulation. In contrast, the 6-chloro substitution in may sterically hinder interactions with biological targets.
Biological Implications: Compounds with bulky aromatic systems (e.g., isoquinoline in or benzylpiperidine in ) show enhanced selectivity for hydrophobic binding pockets, as seen in kinase inhibitors. Triazole-containing analogs () demonstrate superior anticancer activity compared to pyrazole derivatives, likely due to stronger interactions with ATP-binding domains in kinases.
Crystallographic and Safety Data :
- Safety data for N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine highlight acute toxicity risks (e.g., respiratory irritation), underscoring the need for structural optimization to reduce adverse effects .
- Hydrogen-bonding patterns in pyridine-pyrazole hybrids (as inferred from ) suggest utility in crystal engineering, though experimental data are lacking for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
